2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical and Chemical Properties Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Scientific Research Applications
Synthesis and Predicted Biological Activity
Compounds with the 1,2,4-oxadiazole ring, similar to the specified chemical structure, have been synthesized through various chemical reactions, highlighting the versatility and adaptability of these molecules in creating polycyclic systems. For instance, one-pot condensation methods have been utilized to form bicyclic systems incorporating the oxadiazole ring, with their biological activities predicted through software-based predictions (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial and Insecticidal Potentials
Research into pyrimidine and pyrazole derivatives, which are structurally related to the specified compound, has demonstrated significant insecticidal and antimicrobial potentials. Synthesis methods involving microwave irradiation have been applied to generate compounds tested against various bacteria and insects, showing promising results in these areas (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Applications
Novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, demonstrating the potential of such compounds in medical and pharmaceutical research. These studies highlight the therapeutic potential of pyrazolopyrimidines derivatives in treating cancer and inflammation (Rahmouni et al., 2016).
Plant Growth Stimulation
Research into pyrimidine derivatives has also revealed their potential in stimulating plant growth, showcasing the diverse applications of these compounds beyond their antimicrobial and anticancer activities. These findings suggest the utility of such molecules in agriculture and botany (Pivazyan et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c25-16-7-6-13(19-21-18(22-27-19)12-4-5-12)10-23(16)11-14-9-17(26)24-8-2-1-3-15(24)20-14/h1-3,6-10,12H,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQIFPYUJIYVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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